REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([C:8]#N)[CH:5]=[CH:4][CH:3]=1.[CH3:10][O:11][C:12]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:13]=1[Mg]Br.Cl.C1C[O:26]CC1>>[CH3:10][O:11][C:12]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:13]=1[C:8]([C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=1)=[O:26]
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Name
|
|
Quantity
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4.88 g
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Type
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reactant
|
Smiles
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CC1=CC=CC(=N1)C#N
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Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
20.5 mL
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Type
|
reactant
|
Smiles
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COC1=C(C=CC(=C1)OC)[Mg]Br
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Name
|
|
Quantity
|
45.4 mL
|
Type
|
reactant
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Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was concentrated
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
|
WASH
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Details
|
The combined organic portions were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with Na2SO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel gradient
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Type
|
WASH
|
Details
|
eluted with 0 to 50% EtOAc/hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)OC)C(=O)C1=NC(=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |